2-Phenoxyethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

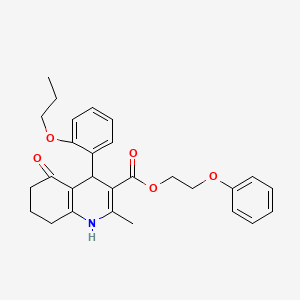

This compound belongs to the hexahydroquinoline class, characterized by a partially saturated bicyclic ring system. Its structure includes a 2-methyl group, a 5-oxo moiety, and a 4-(2-propoxyphenyl) substituent. The 2-phenoxyethyl ester at position 3 distinguishes it from analogs with simpler alkyl esters (e.g., ethyl or methyl). Crystallographic studies of similar compounds (e.g., ) suggest that the hexahydroquinoline core adopts a puckered conformation, influenced by substituents .

Properties

Molecular Formula |

C28H31NO5 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-phenoxyethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H31NO5/c1-3-16-33-24-15-8-7-12-21(24)26-25(19(2)29-22-13-9-14-23(30)27(22)26)28(31)34-18-17-32-20-10-5-4-6-11-20/h4-8,10-12,15,26,29H,3,9,13-14,16-18H2,1-2H3 |

InChI Key |

SCQDXIBPDZUAJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

2-Phenoxyethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C34H35NO5

- Molecular Weight : 537.6454 g/mol

- CAS Number : 330848-48-1

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Calcium Channel Blockade : Similar compounds have shown calcium antagonistic properties, which may suggest that 2-phenoxyethyl derivatives could modulate calcium ion influx in cardiac and smooth muscle cells .

- Antioxidant Activity : Studies have indicated that quinoline derivatives can act as antioxidants, potentially protecting cells from oxidative stress .

- Anti-inflammatory Effects : Some derivatives in the same class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines .

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic potentials:

- Cardiovascular Protection : Due to its calcium channel blocking properties, it may be useful in treating hypertension and other cardiovascular disorders.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Notable Research

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of hexahydroquinoline derivatives. It was found that modifications at specific positions significantly enhanced their biological activity against various targets including calcium channels and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs:

Pharmacological Activity

- Anti-Inflammatory Effects : The 4-(2-chlorophenyl) analog () exhibits significant anti-inflammatory activity at low doses (IC50 ~10 nM), attributed to the electron-withdrawing chlorine enhancing interaction with target proteins . The target compound’s 2-propoxyphenyl group may offer similar efficacy but with reduced toxicity due to decreased electrophilicity.

- Calcium Modulation: Analogs like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () show calcium channel-blocking activity, critical for cardiovascular applications. The target compound’s bulkier ester and substituent may alter binding kinetics .

Crystallographic and Conformational Analysis

- Ring Puckering: The hexahydroquinoline ring adopts a boat-chair conformation in ethyl 2,7,7-trimethyl-5-oxo-4-phenyl analogs (), with puckering parameters (q2 = 0.42 Å, φ2 = 245°) influenced by steric effects of substituents .

Key Research Findings

Substituent Impact on Bioactivity : Electron-withdrawing groups (e.g., Cl) at R4 enhance pharmacological potency but may increase toxicity. The target compound’s 2-propoxyphenyl balances activity and safety .

Ester Group Influence: Bulky esters (e.g., 2-phenoxyethyl) improve membrane permeability but may reduce metabolic stability compared to ethyl esters .

Structural Flexibility : Crystallographic data () confirm that substituent bulkiness correlates with ring puckering amplitude, affecting molecular recognition .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-phenoxyethyl-substituted polyhydroquinoline derivatives?

The synthesis of polyhydroquinoline derivatives typically employs the Hantzsch reaction, a multicomponent condensation involving aldehydes, β-ketoesters, and ammonia derivatives. For analogs of this compound, solvent-free or microwave-assisted conditions have been optimized to enhance reaction efficiency and yield . Key steps include:

- Substrate selection : Use of 2-propoxyphenylaldehyde and methyl acetoacetate as precursors.

- Catalyst optimization : Ionic liquids (e.g., [BMIM]BF₄) or heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) improve regioselectivity and reduce side products .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the target compound.

Basic: What analytical techniques are critical for structural elucidation of this compound?

X-ray crystallography is the gold standard for confirming the 3D structure. For related derivatives:

- Data collection : Single-crystal diffraction at 296 K with Mo Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL-2018 refines atomic coordinates, with R-factors < 0.05 for high-resolution data .

- Validation : OLEX2 software visualizes hydrogen bonding (e.g., N–H···O interactions) and π-π stacking .

Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for polyhydroquinoline analogs?

Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from methodological variability. Mitigation strategies include:

- Standardized assays : Use CLSI guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 25923) .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to isolate structural features (e.g., 2-propoxyphenyl vs. 4-methoxyphenyl) influencing activity .

- Dose-response validation : Compare EC₅₀ values across studies, noting substituent effects on membrane permeability .

Advanced: What green chemistry approaches optimize the synthesis of this compound?

Recent advancements emphasize sustainability:

- Solvent-free synthesis : Reduces waste and reaction time (yields >85% in 1–2 hours) .

- Catalyst recycling : Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-IL) enable >5 reuse cycles without activity loss .

- Energy efficiency : Microwave irradiation (100–150 W, 80°C) achieves 95% conversion in 15 minutes versus 6 hours conventionally .

Advanced: How can computational modeling predict the photostability of this compound?

Quantitative structure–property relationship (QSPR) models correlate substituents with degradation pathways:

- Descriptor selection : Use DFT-calculated parameters (e.g., HOMO-LUMO gap, dipole moment) .

- Machine learning : Train models on datasets of UV-irradiated analogs to predict half-lives under varying conditions.

- Validation : Compare predicted vs. experimental HPLC degradation profiles (e.g., λ = 254 nm) .

Advanced: What conformational insights guide the design of derivatives with enhanced bioactivity?

Ring puckering analysis (Cremer-Pople parameters) reveals nonplanar hexahydroquinoline cores influencing binding:

- Puckering amplitude (Q) : Values >0.5 Å correlate with improved enzyme inhibition (e.g., COX-2) due to steric complementarity .

- Torsion angles : Substituents at C4 (e.g., 2-propoxyphenyl) adopt pseudoaxial orientations, enhancing hydrophobic interactions in molecular docking .

Basic: How is the purity of synthesized batches validated for pharmacological studies?

- HPLC-DAD : Use C18 columns (acetonitrile/water, 0.1% TFA) with retention time matching crystallographically validated standards .

- Elemental analysis : Acceptable C, H, N percentages within ±0.3% of theoretical values .

- Thermogravimetry (TGA) : Confirms absence of solvent residues (<1% weight loss below 150°C) .

Advanced: What strategies address low solubility in aqueous assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.